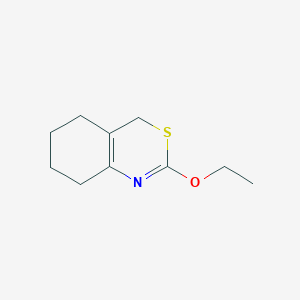![molecular formula C18H38NO3P B14387610 Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate CAS No. 87753-50-2](/img/structure/B14387610.png)
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate is a chemical compound with the molecular formula C18H38NO3P. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structure, which includes a phosphinate group, making it valuable in specific chemical reactions and processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate typically involves the reaction of dibutylamine with butyl 2-oxoethylphosphinate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of phosphinate oxides.
Reduction: Formation of phosphinate hydrides.
Substitution: Formation of substituted phosphinates with various functional groups.
Applications De Recherche Scientifique
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphinate derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate involves its interaction with specific molecular targets. The phosphinate group can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 2-(dibutylamino)-2-oxoacetate: Similar structure but lacks the phosphinate group.
Butyl (dibutylamino)(oxo)acetate: Similar structure with different functional groups
Uniqueness
Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate is unique due to the presence of the phosphinate group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
87753-50-2 |
|---|---|
Formule moléculaire |
C18H38NO3P |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-[butoxy(butyl)phosphoryl]-N,N-dibutylacetamide |
InChI |
InChI=1S/C18H38NO3P/c1-5-9-13-19(14-10-6-2)18(20)17-23(21,16-12-8-4)22-15-11-7-3/h5-17H2,1-4H3 |
Clé InChI |
HJRLZSPPHBERFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)CP(=O)(CCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
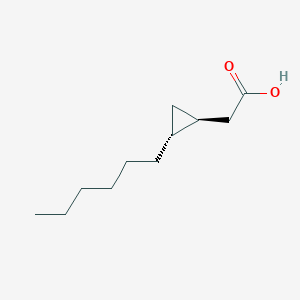
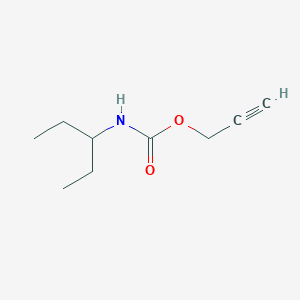
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
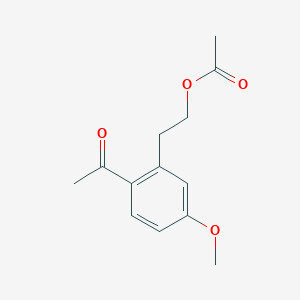
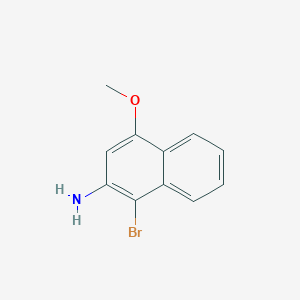
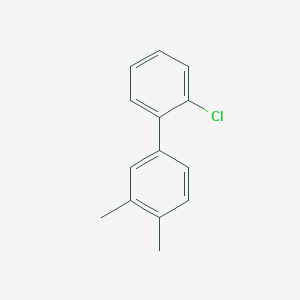
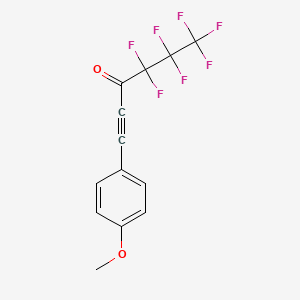
![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)
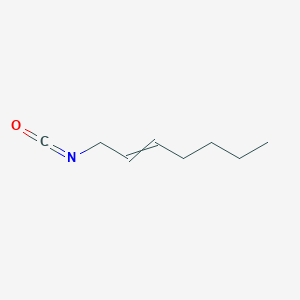
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)

